Roemerine

Description

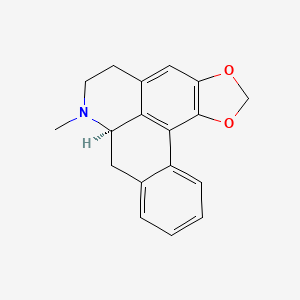

Structure

2D Structure

Properties

IUPAC Name |

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYWRARKVGOBK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031685 | |

| Record name | Roemerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-08-3 | |

| Record name | (-)-Roemerine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roemerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roemerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Roemerine: A Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roemerine, an aporphine alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant families. Furthermore, this document outlines comprehensive methodologies for its extraction, isolation, and purification, supported by quantitative data and detailed experimental protocols. Finally, a proposed signaling pathway for its neurotrophic effects is visualized to aid in understanding its mechanism of action.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Papaveraceae, Annonaceae, Lauraceae, and Nelumbonaceae families. The concentration of this compound can vary significantly between different species, plant parts, and geographical locations.

Papaveraceae Family

The Papaveraceae family, commonly known as the poppy family, is a rich source of various alkaloids, including this compound. Several species of the Papaver genus have been identified to contain this compound. Notably, studies have highlighted Papaver decaisnei as a particularly abundant source, with its roots showing a high concentration of this compound[1][2]. Other Papaver species have also been reported to contain this compound, although in varying amounts[3].

Annonaceae Family

The Annonaceae family, or the custard apple family, is another significant source of aporphine alkaloids. This compound has been identified in various species of the Annona genus. For instance, it has been detected in the leaves of Annona squamosa (sugar apple)[4][5].

Lauraceae Family

Within the Lauraceae family, which includes laurels, cinnamon, and avocado, the Litsea genus is a known producer of this compound. While many studies on Litsea species focus on their essential oil content, the presence of alkaloids, including this compound, has been documented[6][7][8][9].

Nelumbonaceae Family

The sacred lotus, Nelumbo nucifera, is another notable source of this compound. The leaves of this aquatic plant have been found to contain a variety of alkaloids, with this compound being one of the prominent ones successfully isolated and quantified[10].

Quantitative Data on this compound Content and Extraction Yields

The following table summarizes the available quantitative data on this compound content in various natural sources and the yields obtained through different extraction and purification methods. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, plant material, and extraction protocols.

| Plant Species | Plant Part | Extraction Method | This compound Content/Yield | Purity | Reference |

| Papaver decaisnei | Roots | Methanol Extraction & GC-MS Analysis | 70.44% of total methanolic extract | Not specified | [1][2] |

| Nelumbo nucifera | Leaves | Crude Extract Purification via HSCCC | 2.7 mg from 100 mg of crude extract | 97.4% | |

| Nelumbo nucifera | Leaves | Crude Extract Purification via pH-zone-refining CCC | 26.6 mg from 500 mg of crude extract | 96% | |

| Papaver glaucum & P. decaisnei | Aerial Parts | Methanol Percolation & Preparative TLC | 6 mg of this compound isolated from P. decaisnei | Not specified | [11][12] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of this compound, compiled from various cited studies.

General Alkaloid Extraction from Plant Material (Acid-Base Partitioning)

This protocol is a standard method for the initial extraction of total alkaloids from plant material.

3.1.1. Materials and Reagents:

-

Dried and powdered plant material (e.g., roots of Papaver decaisnei)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 2% solution

-

Ammonium hydroxide (NH₄OH), 25% solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

3.1.2. Procedure:

-

Maceration/Percolation: Macerate or percolate the dried, powdered plant material with methanol at room temperature for an extended period (e.g., 24-48 hours) to ensure exhaustive extraction.

-

Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: Dissolve the crude extract in a 2% aqueous HCl solution. This step protonates the alkaloids, rendering them soluble in the aqueous phase.

-

Defatting: Extract the acidic solution with a nonpolar solvent like chloroform to remove fats, waxes, and other non-alkaloidal lipophilic compounds. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 by adding ammonium hydroxide. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.

-

Extraction of Free Alkaloids: Extract the basified aqueous solution multiple times with chloroform. The free alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the chloroform extracts, dry them over anhydrous sodium sulfate, and then evaporate the solvent to dryness under reduced pressure to yield the total crude alkaloid extract.

Isolation and Purification by Preparative Thin-Layer Chromatography (Prep-TLC)

This method is suitable for the separation of individual alkaloids from the crude extract.

3.2.1. Materials and Reagents:

-

Crude alkaloid extract

-

Preparative TLC plates (e.g., Silica gel 60 F₂₅₄)

-

Developing solvent system (e.g., Chloroform:Methanol:Ammonia, 95:5:0.5 v/v/v)

-

TLC development chamber

-

UV lamp (254 nm and 366 nm)

-

Scraping tool (e.g., spatula)

-

Elution solvent (e.g., a mixture of chloroform and methanol)

-

Filter funnel with cotton or fritted glass

3.2.2. Procedure:

-

Sample Application: Dissolve the crude alkaloid extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture) and apply it as a narrow band onto the baseline of the preparative TLC plate.

-

Development: Place the plate in a TLC chamber pre-saturated with the developing solvent system and allow the chromatogram to develop until the solvent front reaches near the top of the plate.

-

Visualization: After drying the plate, visualize the separated bands under a UV lamp. This compound, being an aporphine alkaloid, should be UV active.

-

Scraping: Carefully scrape the silica gel band corresponding to the Rf value of this compound.

-

Elution: Pack the scraped silica into a small column or funnel and elute the alkaloid with a polar solvent mixture (e.g., chloroform:methanol 9:1).

-

Concentration: Collect the eluate and evaporate the solvent to obtain the purified this compound.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an advanced liquid-liquid chromatography technique for the preparative separation of natural products.

3.3.1. Materials and Reagents:

-

Crude alkaloid extract from Nelumbo nucifera

-

Two-phase solvent system: n-hexane-ethyl acetate-methanol-water (e.g., 6:4:5:5 v/v/v/v)

-

HSCCC instrument

-

Fraction collector

-

HPLC for purity analysis

3.3.2. Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

-

HSCCC System Preparation: Fill the HSCCC column with the stationary phase (upper or lower phase, depending on the method) and then pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.

-

Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the system.

-

Elution and Fraction Collection: Continue pumping the mobile phase and collect the fractions at regular intervals using a fraction collector.

-

Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.

-

Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key experimental workflow and a proposed signaling pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. doc-developpement-durable.org [doc-developpement-durable.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Composition of Essential Oils of Litsea cubeba Harvested from Its Distribution Areas in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry of the Main Component of Essential Oil of Litsea cubeba and Its Derivatives [scirp.org]

- 8. Chemical composition of essential oils of Litsea cubeba harvested from its distribution areas in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. maxapress.com [maxapress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

- 12. Alkaloid profiling and antimicrobial activities of Papaver glaucum and P. decaisnei - PMC [pmc.ncbi.nlm.nih.gov]

Roemerine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roemerine is a naturally occurring aporphine alkaloid found in various plant species, including those of the Papaver and Nelumbo genera.[1][2][3] It has garnered significant interest within the scientific community due to its diverse pharmacological activities, which include antifungal, antibacterial, and neuroactive properties.[1][4][5][6] This technical guide provides an in-depth overview of the chemical structure of this compound, its physicochemical and spectroscopic properties, and a detailed examination of its chemical synthesis. The information is presented to support ongoing research and development efforts centered on this promising bioactive compound.

Chemical Structure and Properties of this compound

This compound is characterized by a tetracyclic aporphine core structure. The specific stereochemistry of naturally occurring (-)-roemerine is (R).[1][7]

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₇NO₂ | [1][7][8] |

| Molecular Weight | 279.33 g/mol | [7][8] |

| IUPAC Name | (6aR)-7-methyl-5,6,6a,7-tetrahydro-4H-[4][7]dioxolo[4,5-g]benzo[de]quinoline | [1][7] |

| CAS Registry Number | 548-08-3 | [1][7] |

| Appearance | Pale yellow solid | [9] |

| Melting Point | 130–132 °C | [9] |

| Solubility | Soluble in Chloroform | [3] |

| InChI | InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m1/s1 | [7][8] |

| InChIKey | JCTYWRARKVGOBK-CQSZACIVSA-N | [7][8] |

| SMILES | CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3 | [1][8] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Reference(s) |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methylenedioxy protons, the N-methyl group, and the aliphatic protons of the tetracyclic system. The specific chemical shifts and coupling constants are essential for structural confirmation. | [10] |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the aromatic carbons, the methylenedioxy carbon, the N-methyl carbon, and the aliphatic carbons of the aporphine core. | [8] |

| Mass Spectrometry (MS) | The mass spectrum typically shows a prominent molecular ion peak [M]+ or protonated molecule [M+H]+ at m/z 279 or 280, respectively. Fragmentation patterns can provide further structural information. | [8] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methylenedioxy group. | [11][12] |

| UV-Vis Spectroscopy | The UV spectrum in methanol typically shows absorption maxima around 230 and 272 nm. | [3] |

Synthesis of this compound

The total synthesis of this compound and its enantiomers has been accomplished through various strategies. A common approach involves the construction of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate, followed by cyclization to form the aporphine core. One established method is the Bischler-Napieralski reaction followed by a Pschorr cyclization. More recent methods also employ palladium-catalyzed intramolecular coupling reactions.

Below is a generalized workflow for the synthesis of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Neuroactivity of the naturally occurring aporphine alkaloid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteomics Evidence for the Activity of the Putative Antibacterial Plant Alkaloid (-)-Roemerine: Mainstreaming Omics-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-Roemerine [webbook.nist.gov]

- 8. This compound | C18H17NO2 | CID 119204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. lehigh.edu [lehigh.edu]

- 12. youtube.com [youtube.com]

The Biosynthesis of Roemerine: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Machinery and Regulatory Networks Leading to a Promising Aporphine Alkaloid

Introduction

Roemerine is a naturally occurring aporphine alkaloid found in various plant species, including those of the Papaveraceae family. It has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities, including potential neuroprotective and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel enzymatic tools for synthetic biology. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, from its primary precursors to the final intricate molecular structure. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this complex metabolic route.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of the larger benzylisoquinoline alkaloid (BIA) pathway, a prominent class of plant secondary metabolites. The journey to this compound begins with the amino acid L-tyrosine and proceeds through a series of enzymatic transformations to the central BIA intermediate, (S)-reticuline. From this critical branch point, the pathway diverges towards the formation of the characteristic aporphine scaffold of this compound.

The key steps in the biosynthesis of this compound are:

-

Formation of the Aporphine Core: The biosynthesis of the aporphine ring system is initiated by the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by a specific type of cytochrome P450 enzyme, a corytuberine synthase (CYP80G2). This enzymatic step is crucial as it forms the characteristic tetracyclic core structure of aporphine alkaloids. The product of this reaction is (S)-corytuberine.[1][2]

-

Formation of the Methylenedioxy Bridge: A defining structural feature of this compound is the presence of a methylenedioxy bridge. This functional group is formed from an ortho-diphenolic group through the catalytic action of another class of cytochrome P450 enzymes belonging to the CYP719 family. While the specific CYP719 enzyme responsible for this transformation in the this compound pathway has not been definitively identified, studies on related alkaloids strongly suggest the involvement of a CYP719A homolog. This enzyme would catalyze the conversion of a precursor like (S)-corytuberine to form the methylenedioxy bridge.

-

N-methylation: The final step in the biosynthesis of many alkaloids is the methylation of the nitrogen atom. While the exact timing of this step in this compound biosynthesis is not fully elucidated, it is likely catalyzed by an N-methyltransferase.

Visualizing the Biosynthesis Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway from the key intermediate (S)-reticuline to this compound.

Figure 1. Proposed biosynthetic pathway of this compound from L-Tyrosine.

Key Enzymes in this compound Biosynthesis

While not all enzymes in the this compound pathway have been definitively characterized, research on related aporphine alkaloids provides a strong indication of the enzyme families involved.

| Enzyme Class | Proposed Function in this compound Biosynthesis | Gene Family/Example | Substrate | Product |

| Corytuberine Synthase | Intramolecular C-C phenol coupling to form the aporphine core. | CYP80G2 | (S)-Reticuline | (S)-Corytuberine |

| Cytochrome P450 | Formation of the methylenedioxy bridge from an ortho-diphenolic group. | CYP719 Family | (S)-Corytuberine (putative) | Putative Intermediate |

| N-Methyltransferase | Methylation of the nitrogen atom in the aporphine core. | NMTs | Putative Intermediate | This compound |

Regulation of this compound Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids, including this compound, is tightly regulated at the transcriptional level. This regulation allows the plant to control the production of these specialized metabolites in response to developmental cues and environmental stresses.

Key regulatory elements include:

-

Transcription Factors (TFs): Members of the WRKY family of transcription factors have been shown to play a pivotal role in regulating the expression of BIA biosynthetic genes.[1][3] These TFs bind to specific motifs in the promoters of pathway genes, thereby activating their transcription.

-

Hormonal Control: The plant hormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that can induce the expression of BIA biosynthetic genes.[4] Environmental stresses, such as wounding or pathogen attack, often lead to an increase in jasmonate levels, which in turn upregulates alkaloid production as a defense mechanism.

The interplay between WRKY transcription factors and the jasmonate signaling pathway forms a complex regulatory network that fine-tunes the biosynthesis of this compound and other related alkaloids.

Figure 2. Simplified model of the transcriptional regulation of this compound biosynthesis.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450 Enzyme (e.g., CYP80G2) in Saccharomyces cerevisiae

This protocol describes the general workflow for expressing a plant-derived cytochrome P450 enzyme in yeast to confirm its catalytic activity.

Figure 3. Workflow for heterologous expression and functional characterization of a candidate P450.

Detailed Methodologies:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from a plant species known to produce this compound using a commercial kit or a standard protocol. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length open reading frame of the candidate cytochrome P450 gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a yeast expression vector, such as pYES-DEST52, which allows for galactose-inducible expression.

-

Yeast Transformation and Culture: The resulting plasmid is transformed into a suitable S. cerevisiae strain (e.g., WAT11) that also expresses a cytochrome P450 reductase, which is necessary for the activity of the plant P450. Transformed yeast cells are grown in selective media.

-

Protein Expression: Protein expression is induced by transferring the yeast cells to a medium containing galactose.

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation.

-

Enzyme Assay: The enzyme assay is performed by incubating the isolated microsomes with the putative substrate (e.g., (S)-reticuline), a source of reducing equivalents (NADPH), and an NADPH-regenerating system in a suitable buffer.

-

Product Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extracted products are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the formation of the expected product (e.g., (S)-corytuberine).

Protocol 2: Extraction and Quantification of this compound and its Precursors from Plant Material by HPLC

This protocol provides a general method for the extraction and quantitative analysis of alkaloids from plant tissues.

Detailed Methodologies:

-

Sample Preparation: Fresh or dried plant material is ground to a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve alkaloid solubility. Extraction can be performed by maceration, sonication, or Soxhlet extraction.

-

Sample Cleanup (Optional): Depending on the complexity of the plant matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

-

HPLC Analysis: The crude or partially purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid), is typically employed.

-

Detection: The DAD is set to monitor at the UV absorbance maximum of the alkaloids of interest (for aporphine alkaloids, typically around 280 nm and 305 nm). MS detection provides higher specificity and sensitivity.

-

-

Quantification: The concentration of this compound and its precursors is determined by comparing the peak areas in the sample chromatogram to a calibration curve generated using authentic standards.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of plants. While the core pathway from (S)-reticuline through an aporphine intermediate is reasonably well-established, significant gaps in our knowledge remain. Future research should focus on the definitive identification and characterization of all the enzymes involved in the pathway, particularly the specific CYP719 enzyme responsible for methylenedioxy bridge formation and the N-methyltransferase. A thorough understanding of the kinetic parameters of these enzymes will be essential for successful metabolic engineering efforts. Furthermore, unraveling the specific regulatory networks that control the flux through the aporphine branch of the BIA pathway will provide valuable tools for enhancing the production of this compound in both plant and microbial systems. The continued exploration of the this compound biosynthetic pathway holds great promise for the sustainable production of this valuable alkaloid and for the discovery of novel biocatalysts for chemical synthesis.

References

- 1. Coregulation of Biosynthetic Genes and Transcription Factors for Aporphine-Type Alkaloid Production in Wounded Lotus Provides Insight into the Biosynthetic Pathway of Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. WRKY Transcription Factors (TFs) as Key Regulators of Plant Resilience to Environmental Stresses: Current Perspective [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Roemerine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roemerine is a naturally occurring aporphine alkaloid found in various plant species, including those from the Papaver, Annona, and Nelumbo genera.[1][2][3] As an isoquinoline alkaloid, it possesses a characteristic tetracyclic ring structure.[1] this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. These include, but are not limited to, antibacterial, antifungal, antiprotozoal, and anticancer properties.[2][4][5] Furthermore, it has been shown to reverse multidrug resistance in cancer cells and exhibits neuroactive effects, making it a promising lead compound for drug discovery and development.[2][6][7]

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₇NO₂ | [1][6][8] |

| Molecular Weight | 279.33 g/mol | [1][8][9] |

| CAS Number | 548-08-3 | [1][2][8] |

| Appearance | Solid powder | [9] |

| Melting Point | 102-103 °C | [6] |

| Boiling Point | 424.0 ± 34.0 °C (Predicted) | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4][9] |

| Water Solubility (logS) | -5.09 (Calculated) | [10] |

| Octanol/Water Partition Coefficient (logP) | 3.167 (Crippen Calculated) | [10] |

| Stability | Store dry and dark. Stable for >3 years at -20°C. | [9] |

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively.[11]

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ) ppm | Assignment |

| 8.06 (1H, d, J=8.0 Hz) | H-11 |

| 7.22-7.34 (3H, m) | H-8, 9, 10 |

| 6.56 (1H, s) | H-3 |

| 6.06 (1H, s) | –CH₂O– |

| 5.93 (1H, s) | –CH₂O– |

| 2.56 (3H, s) | N–CH₃ |

| 2.44 (1H, s) | H-6a |

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Shows a prominent protonated molecular ion peak [M+H]⁺ at m/z 280.[11]

-

GC-MS: The mass spectrum exhibits a molecular ion peak at m/z 279, with other significant fragments observed.[1]

UV-Visible Spectroscopy

-

λmax: 230, 272 nm.[2]

Experimental Protocols

Isolation and Purification by HSCCC

High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid chromatography technique for separating and purifying natural products like this compound from crude plant extracts.[11]

Methodology:

-

Sample Preparation: A crude alkaloid extract is obtained from the plant material (e.g., leaves of Nelumbo nucifera) via solvent extraction (e.g., methanol), followed by acid-base partitioning to enrich the alkaloid fraction.[3][11]

-

Solvent System Selection: A two-phase solvent system is selected. A reported effective system is composed of n-hexane-ethyl acetate-methanol-acetonitrile-water at a volume ratio of (5:3:3:2.5:5).[11] The phases are thoroughly mixed and allowed to separate before use.

-

HSCCC Operation:

-

The coiled column of the HSCCC instrument is filled entirely with the stationary phase (the more polar lower phase in this system).

-

The apparatus is then rotated at a high speed (e.g., 800-1000 rpm).

-

The mobile phase (the less polar upper phase) is pumped through the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, the crude sample, dissolved in a small volume of the biphasic solvent system, is injected.

-

-

Fraction Collection & Analysis: The effluent from the column outlet is continuously monitored with a UV detector (e.g., at 254 nm). Fractions are collected based on the resulting chromatogram. The purity of this compound in the collected fractions is then assessed by HPLC.

References

- 1. This compound | C18H17NO2 | CID 119204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | CAS:548-08-3 | Manufacturer ChemFaces [chemfaces.com]

- 5. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. (+)-Roemerine [webbook.nist.gov]

- 9. medkoo.com [medkoo.com]

- 10. (+)-Roemerine (CAS 548-08-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. mdpi.com [mdpi.com]

The Pharmacological Profile of Roemerine: A Technical Guide

An In-depth Examination of the Pharmacological Properties, Mechanisms of Action, and Therapeutic Potential of the Aporphine Alkaloid Roemerine.

Introduction

This compound, a naturally occurring aporphine alkaloid, has emerged as a compound of significant interest to the scientific community due to its diverse and potent pharmacological activities. Isolated from various plant species, including those from the Papaveraceae and Annonaceae families, this compound has demonstrated a broad spectrum of effects, including anticancer, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative data from key studies, and detailed experimental protocols to aid researchers in the fields of pharmacology, drug discovery, and medicinal chemistry.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across various pharmacological assays.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SGC-7901 | Human Gastric Cancer | 3.02 | [1] |

| HT-29 | Human Colon Cancer | 4.58 | [1] |

| MGC-803 | Human Gastric Cancer | 2.26 | [1] |

| DU145 | Human Prostate Cancer | Varies | [2] |

| LNCaP | Human Prostate Cancer | Varies | [2] |

| PC-3 | Human Prostate Cancer | Varies | [2] |

| 22RV1 | Human Prostate Cancer | Varies | [2] |

Table 2: Antimicrobial Activity of this compound

| Organism | Activity | Value (µg/mL) | Reference |

| Staphylococcus aureus (MRSA & MSSA) | MIC | 32 - 64 | [1] |

| Staphylococcus aureus (MRSA & MSSA) | MBC | 1-2 fold higher than MIC | [1] |

| Candida albicans | Biofilm Inhibition (in Spider & Lee's medium) | 1 | [3][4] |

Table 3: Receptor Binding Affinity of (R)-Roemerine

| Receptor | Activity | pKb | Reference |

| 5-HT2A | Antagonist | 7.8 - 7.9 | [5][6] |

| 5-HT2C | Antagonist | 7.8 - 7.9 | [5][6] |

Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Unit | Reference |

| tmax | 0.22 ± 0.08 | h | [7] |

| t1/2 | 1.59 ± 0.46 | h | [7] |

| CL | 4.44 ± 0.42 | L/h/kg | [7] |

| Vd | 10.16 ± 2.95 | µg/L | [7] |

| Oral Bioavailability | 84 | % | [7] |

Mechanisms of Action and Signaling Pathways

This compound exerts its diverse pharmacological effects through multiple mechanisms of action.

Antifungal Activity against Candida albicans

This compound inhibits the formation of Candida albicans biofilms and the yeast-to-hyphae transition, a critical virulence factor.[3][4] This effect is believed to be mediated through the cAMP signaling pathway.[3][4] this compound treatment leads to the downregulation of EFG1, a key transcription factor in the cAMP pathway, and the upregulation of hypha-specific genes.[4]

Antibacterial Activity against Staphylococcus aureus

The primary antibacterial mechanism of this compound against Staphylococcus aureus, including methicillin-resistant strains (MRSA), is the disruption of cell membrane permeability.[1][8] This leads to the leakage of intracellular components and ultimately, bacterial cell death.

Neuroprotective and Antidepressant-like Effects

This compound exhibits neuroprotective effects by modulating serotonergic and glutamatergic systems.[9][10] It acts as an antagonist at 5-HT2A and 5-HT2C receptors.[5][6] Furthermore, this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in neuronal cells, which is a key molecule involved in neuronal survival, growth, and plasticity.[9][10]

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] Its anticancer mechanism involves the inhibition of cell proliferation and migration, and the induction of apoptosis.[2]

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Bacterial Strains and Culture Conditions: Staphylococcus aureus strains (including MRSA) are cultured in Mueller-Hinton Broth (MHB) at 37°C.

-

MIC Assay: A microdilution method is employed. Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate. Bacterial suspensions are adjusted to a final concentration of 5 x 10^5 CFU/mL and added to each well. The plate is incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Assay: Aliquots from the wells showing no visible growth in the MIC assay are plated onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Bacterial Cell Membrane Permeability Assay

-

Bacterial Preparation: S. aureus is grown to the mid-logarithmic phase, harvested by centrifugation, and washed with PBS. The bacterial suspension is adjusted to an OD600 of 0.5.

-

Fluorescent Dye Staining: The bacterial suspension is incubated with a membrane-impermeant fluorescent dye, such as SYTOX Green, which only fluoresces upon binding to intracellular nucleic acids.

-

This compound Treatment: this compound is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, and 4x MIC).

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane damage. A positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells) are included.

Candida albicans Biofilm and Hyphal Formation Assays

-

Biofilm Formation Assay: C. albicans is cultured in a suitable medium (e.g., Spider or Lee's medium) in a 96-well plate. This compound is added at various concentrations. The plate is incubated at 37°C for a specified period (e.g., 24 hours) to allow biofilm formation. The biofilm is then quantified using methods such as the XTT reduction assay or crystal violet staining.

-

Hyphal Formation Assay: C. albicans yeast cells are incubated in a hypha-inducing medium (e.g., RPMI-1640) in the presence of varying concentrations of this compound. After incubation at 37°C, the morphology of the cells is observed under a microscope to assess the inhibition of yeast-to-hyphae transition.

Cancer Cell Proliferation and Migration Assays

-

Cell Lines and Culture: Human prostate cancer cell lines (DU145, LNCaP, PC-3, 22RV1) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Proliferation Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points. MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is measured at a specific wavelength to determine cell viability.

-

Migration Assay (Wound Healing Assay): A confluent monolayer of cells is scratched to create a "wound." The cells are then treated with this compound. The closure of the wound is monitored and photographed at different time points to assess cell migration.

Assessment of BDNF Expression in SH-SY5Y Cells

-

Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium. Differentiation into a neuronal phenotype can be induced by treatment with retinoic acid (RA) followed by brain-derived neurotrophic factor (BDNF).

-

This compound Treatment: Differentiated SH-SY5Y cells are treated with this compound at a specific concentration (e.g., 10 µM) for a designated period (e.g., 48 hours).

-

BDNF Quantification: The intracellular levels of BDNF protein are measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Pharmacokinetic Study in Rats using LC-MS/MS

-

Animal Dosing: Male Sprague-Dawley rats are administered this compound orally or intravenously.

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.

-

LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Chromatographic separation is achieved on a C18 column with a suitable mobile phase gradient. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders warrants further investigation. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate future research and development of this compound as a potential therapeutic agent. A thorough understanding of its mechanisms of action and signaling pathways will be crucial in unlocking its full clinical potential.

References

- 1. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of nuciferine and this compound enantiomers as 5-HT2 and α1 receptor antagonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Plasma pharmacokinetics and tissue distribution study of this compound in rats by liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroactivity of the naturally occurring aporphine alkaloid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Roemerine: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roemerine, an aporphine alkaloid found in plants of the Papaveraceae family, has emerged as a compound of significant interest in biomedical research. Its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, position it as a promising candidate for further drug development. This technical guide provides an in-depth overview of the biological activity screening of this compound, detailing its mechanisms of action, experimental protocols for its evaluation, and the signaling pathways it modulates. The information is presented to facilitate further research and development of this compound-based therapeutics.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer cell survival and proliferation.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SGC-7901 | Gastric Cancer | 3.02 | [1] |

| HT-29 | Colorectal Cancer | 4.58 | [1] |

| MGC-803 | Gastric Cancer | 2.26 | [1] |

| A549 | Lung Cancer | 3.4 | [1] |

| HeLa | Cervical Cancer | 4.0 | [1] |

| DU145 | Prostate Cancer | Varies | [2] |

| LNCaP | Prostate Cancer | Varies (most sensitive) | [2][3] |

| PC-3 | Prostate Cancer | Varies | [2] |

| 22RV1 | Prostate Cancer | Varies | [2] |

Note: "Varies" indicates that the source mentions inhibitory effects without specifying a precise IC50 value.

Mechanism of Anticancer Action

This compound's anticancer effects are mediated through several interconnected mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[4][5][6][7][8]

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[9][10][11][12][13] This arrest is associated with the downregulation of key regulatory proteins such as Cdc2 (also known as CDK1) and Cyclin B1. The inhibition of the Cdc2/Cyclin B1 complex prevents the cells from entering mitosis, thereby halting their proliferation.

-

Modulation of Signaling Pathways: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often dysregulated in cancer.[14][15][16][17][18] this compound has been suggested to exert its anticancer effects by inhibiting this pathway, although the precise molecular interactions are still under investigation.

Experimental Protocols

This protocol determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cancer cells and treat with this compound at the desired concentration for a specified time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.[1][2][3][10][19]

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cancer cells and treat with this compound at the desired concentration for various time points.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, cleaved Caspase-3, Cdc2, Cyclin B1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizing Anticancer Mechanisms

References

- 1. researchgate.net [researchgate.net]

- 2. online-journal.unja.ac.id [online-journal.unja.ac.id]

- 3. New Anticancer Theobromine Derivative Targeting EGFRWT and EGFRT790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-3-dependent cleavage of Bcl-2 promotes release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of caspase 3-dependent Bcl-2 cleavage in potentiation of apoptosis by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Romidepsin induces G2/M phase arrest via Erk/cdc25C/cdc2/cyclinB pathway and apoptosis induction through JNK/c-Jun/caspase3 pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arrest at the G2/M transition of the cell cycle by protein-tyrosine phosphatase inhibition: studies on a neuronal and a glial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 14. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potent Activities of this compound against Candida albicans and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Roemerine: A Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of Roemerine, an aporphine alkaloid. The information is compiled from scientific literature to support research and development in the field of antifungal drug discovery.

Quantitative Antifungal Activity

This compound has demonstrated a spectrum of activity against various fungal pathogens, with a notable efficacy against Candida species and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) is a key metric for antifungal potency. While this compound shows weak activity against planktonic Candida albicans cells, its strength lies in the inhibition of biofilm formation.

Table 1: In Vitro Antimicrobial Spectrum of this compound

| Fungal Species | MIC₅₀ (mg/L) | MIC₈₀ (mg/L) |

| Candida albicans | - | 128–256 |

| Candida glabrata | - | - |

| Candida krusei | - | - |

| Candida tropicalis | - | - |

| Candida parapsilosis | - | - |

| Aspergillus fumigatus | - | - |

Data extracted from a study by Ma et al.[1]. Note: Specific MIC₅₀ and MIC₈₀ values for all listed species were not fully detailed in the referenced abstract.

This compound's anti-biofilm activity is particularly significant. At a concentration of 1 μg/mL, it can significantly inhibit the formation of C. albicans biofilms.[1][2] At 8 μg/mL, this compound demonstrated a 90% inhibition of biofilm formation in Spider medium and an 80% inhibition in Lee's medium.[1]

Experimental Protocols

Understanding the methodologies used to evaluate the antifungal properties of this compound is crucial for reproducing and building upon existing research.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method determines the minimum inhibitory concentration (MIC) of an agent against a planktonic fungal culture.

-

Fungal Suspension Preparation: An initial fungal suspension is prepared to a concentration of 10³ Colony Forming Units (CFU)/mL in RPMI 1640 medium.[1]

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to achieve a final concentration range of 4–256 μg/mL.[1]

-

Incubation: The microtiter plates are incubated at 35°C for 24 hours.[1]

-

MIC Determination: The optical density at 630 nm (OD₆₃₀) is measured to determine the MIC, which is the lowest concentration of this compound that inhibits fungal growth.[1]

Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms to assess the inhibitory effect of a compound.

-

Biofilm Formation: C. albicans is cultured in a suitable medium (e.g., Spider medium or Lee's medium) in 96-well plates to allow for biofilm formation.[1]

-

Treatment: Various concentrations of this compound are added to the wells at the beginning of the culture to assess its inhibitory effect on biofilm formation.[1]

-

XTT Staining: After an incubation period, the supernatant is removed, and an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.

-

Absorbance Reading: The plates are incubated in the dark, and the absorbance is measured at a specific wavelength to quantify the metabolic activity of the biofilm, which correlates with the number of viable cells.

Yeast-to-Hyphae Transition Assay

The morphological transition from yeast to hyphal form is a critical virulence factor for C. albicans.

-

Culture Conditions: C. albicans yeast cells are cultured in both liquid and solid media that induce hyphal growth.[1]

-

Treatment: Different concentrations of this compound are added to the culture media.[1]

-

Microscopic Observation: The morphology of the fungal cells is observed microscopically to determine the extent of inhibition of the yeast-to-hyphae transition in a dose-dependent manner.[1][2]

Mechanism of Action

The antifungal activity of this compound, particularly its anti-biofilm properties, is linked to its interference with key cellular signaling pathways in C. albicans.

The cAMP Signaling Pathway

The available evidence strongly suggests that the anti-biofilm mechanism of this compound is related to the cAMP (cyclic adenosine monophosphate) pathway.[1][2][3] This pathway is a crucial regulator of morphogenesis and virulence in C. albicans.

The proposed mechanism involves the downregulation of the key transcription factor EFG1.[1][2] Efg1 is a central regulator of hyphal development and biofilm formation. Conversely, this compound treatment leads to the upregulation of several biofilm- and hypha-specific genes, including YWP1, SAP5, SAP6, HWP1, and ECE1.[1][2] This complex gene regulation pattern suggests a nuanced interaction of this compound with the fungal signaling network.

Caption: Proposed mechanism of this compound's anti-biofilm activity via the cAMP pathway.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comprehensive evaluation of the antifungal properties of a compound like this compound.

Caption: A generalized workflow for assessing the antifungal properties of this compound.

Safety and Toxicity

Preliminary toxicity studies have been conducted to assess the safety profile of this compound. Investigations using Caenorhabditis elegans as a model organism, as well as various cancer and normal cell lines, have indicated that this compound does not exhibit significant toxicity.[1][2] This suggests a favorable safety profile, which is a critical consideration for the development of new therapeutic agents.

Conclusion

This compound presents a promising scaffold for the development of novel antifungal agents. Its potent anti-biofilm activity against C. albicans, mediated through the cAMP signaling pathway, addresses a significant challenge in the treatment of fungal infections. The lack of significant toxicity in preliminary studies further enhances its potential as a therapeutic candidate. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy in in vivo models of fungal disease.

References

An In-depth Technical Guide on the Antibacterial Effects of Roemerine Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistent rise of antibiotic-resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel antimicrobial agents. Roemerine, an aporphine alkaloid found in various plants, has demonstrated significant bactericidal activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the current research on this compound's antibacterial properties, focusing on its efficacy against Staphylococcus aureus. It consolidates quantitative data on its inhibitory and bactericidal concentrations, details the experimental protocols used for its evaluation, and visually represents its mechanism of action and experimental workflows. The primary mechanism of this compound is the disruption of bacterial cell membrane integrity, leading to increased permeability and subsequent cell death.[1][2][3] This document serves as a foundational resource for researchers and professionals involved in the discovery and development of new antibacterial therapies.

Quantitative Antimicrobial Activity

This compound has shown potent bactericidal effects against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus.[1] The quantitative data, including Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), are summarized in the table below.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| S. aureus ATCC29213 | MSSA | 32 | 64 | [1] |

| S. aureus ATCC43300 | MRSA | 64 | 64 | [1] |

| Clinical Isolate 1525 | MRSA | 64 | 128 | [1] |

| Clinical Isolate 1603 | MRSA | 32 | 64 | [1] |

MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus

Mechanism of Action: Cell Membrane Disruption

The primary antibacterial mechanism of this compound against Staphylococcus aureus is the concentration-dependent disruption of the cell membrane.[1][2] This leads to increased membrane permeability, depolarization, and ultimately, cell death.[1]

Detailed Experimental Protocols

This section outlines the methodologies employed in the evaluation of this compound's antibacterial properties.

Determination of MIC and MBC

The antibacterial susceptibility of this compound is determined using the broth microdilution method.[1]

-

Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 105 Colony Forming Units (CFU)/mL in Mueller-Hinton Broth (MHB).

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate with MHB to achieve a range of concentrations.

-

Incubation: The prepared bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1][4]

-

MBC Determination: To determine the MBC, 100 µL aliquots from wells showing no visible growth are plated onto Mueller-Hinton Agar (MHA) plates and incubated for 48 hours at 37°C. The MBC is the lowest concentration that results in the growth of less than five colonies.[1]

Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic nature of this compound over time.[5]

-

Exposure: A standardized bacterial suspension (approximately 5 x 105 CFU/mL) is exposed to various concentrations of this compound (e.g., 1x, 2x, 4x MIC).

-

Sampling: Aliquots are collected from the cultures at specified time intervals (e.g., 0, 3, 6, 12, 24 hours).[1]

-

Quantification: The collected samples are serially diluted and plated on MHA to determine the number of viable bacteria (CFU/mL).

-

Analysis: The results are plotted as log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Cell Membrane Permeability Assay

This assay evaluates the ability of this compound to disrupt the bacterial cell membrane using fluorescent dyes like SYTO 9 and propidium iodide (PI).[6]

-

Cell Preparation: Mid-logarithmic phase bacteria are harvested, washed, and resuspended in a suitable buffer.

-

Treatment: The bacterial suspension is treated with varying concentrations of this compound for a specified duration (e.g., 60 minutes). An untreated sample serves as a negative control.[6]

-

Staining: The cells are then stained with a mixture of SYTO 9 and PI. SYTO 9 penetrates all cells, fluorescing green, while PI only enters cells with compromised membranes, fluorescing red and quenching the green fluorescence.

-

Microscopy: The stained cells are visualized using fluorescence microscopy. An increase in red fluorescence indicates enhanced membrane permeability.

Biofilm Inhibition Assay

The effect of this compound on the formation of bacterial biofilms can be assessed using a crystal violet-based assay.[7]

-

Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate, with or without various concentrations of this compound, and incubated for 24 hours to allow for biofilm formation.[7]

-

Washing: The planktonic cells are removed by gently washing the wells with a buffer solution.

-

Staining: The remaining biofilms are stained with crystal violet for a set period.

-

Destaining and Quantification: The excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., ethanol). The absorbance is then measured using a plate reader to quantify the biofilm mass. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Conclusion and Future Directions

This compound demonstrates considerable promise as a novel antibacterial agent against Gram-positive bacteria, including multidrug-resistant strains like MRSA. Its mechanism of action, centered on the disruption of cell membrane integrity, is a valuable attribute in the fight against antibiotic resistance. The data and protocols presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on:

-

Expanding the scope of antibacterial testing to a wider range of Gram-positive pathogens.

-

In-depth studies to fully elucidate the molecular interactions between this compound and the bacterial cell membrane.

-

Preclinical and clinical trials to evaluate the safety and efficacy of this compound in vivo.

-

Exploring synergistic effects with existing antibiotics to potentially enhance their efficacy and combat resistance.

References

- 1. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus | PLOS One [journals.plos.org]

- 2. This compound Improves the Survival Rate of Septicemic BALB/c Mice by Increasing the Cell Membrane Permeability of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 6. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 7. Biofilm inhibition: the use of a marine alkaloid derivative in the prevention of clinically-relevant biofilms - MedCrave online [medcraveonline.com]

Roemerine's Anticancer Potential in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Roemerine, a naturally occurring aporphine alkaloid, has demonstrated promising anticancer properties. This technical guide synthesizes the current in vitro and in vivo research on the anticancer activity of this compound in prostate cancer cells. The document outlines the inhibitory effects of this compound on cell proliferation, migration, and invasion, and its role in inducing apoptosis. While comprehensive quantitative data remains partially elusive in publicly available literature, this paper consolidates the existing findings to provide a foundational understanding for further research and development.

Introduction

Prostate cancer is the second most frequently diagnosed cancer in men worldwide.[1] The progression of prostate cancer from androgen-dependent to castration-resistant disease poses a significant therapeutic challenge. Natural compounds are a valuable source for the discovery of new anticancer agents. This compound, an alkaloid found in the Papaveraceae family, has been investigated for its pharmacological activities, including antitumor effects.[1] This document provides an in-depth technical guide on the anticancer activity of this compound specifically within the context of prostate cancer cells.

Data Presentation: Effects of this compound on Prostate Cancer Cells

The following tables summarize the available quantitative and qualitative data on the effects of this compound on various prostate cancer cell lines. It is important to note that specific quantitative values for several parameters, such as IC50 and apoptosis rates, are not extensively detailed in the currently available literature.

Table 1: In Vitro Effects of this compound on Prostate Cancer Cell Lines

| Cell Line | Effect | Quantitative Data | Reference |

| RM-1 | Inhibition of cell activity, migration, and invasion | Data not available in abstract | [1] |

| DU145 | Inhibition of proliferation and migration, induction of apoptosis | Specific values not provided | [2][3][4] |

| LNCaP | Inhibition of proliferation and migration, induction of apoptosis (most sensitive cell line) | Specific values not provided | [2][3][4] |

| PC-3 | Inhibition of proliferation and migration, induction of apoptosis | Specific values not provided | [2][3][4] |

| 22RV1 | Inhibition of proliferation and migration, induction of apoptosis | Specific values not provided | [2][3][4] |

Table 2: In Vivo Effects of this compound on LNCaP Xenograft Model

| Treatment Group | Average Tumor Weight (g) | Notes | Reference |

| Control | 2.95 ± 1.04 | LNCaP tumor-bearing nude mice | [2] |

| This compound | 1.99 ± 0.95 | Statistically significant reduction compared to control | [2] |

| This compound (30 mg/kg) + Paclitaxel | 0.90 ± 0.16 | Combination therapy showed the greatest tumor inhibition | [2] |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the research on this compound's anticancer activity.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.

-

Cell Seeding: Prostate cancer cells (e.g., DU145, LNCaP, PC-3, 22RV1) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the migratory and invasive potential of cancer cells.

-

Chamber Preparation: Transwell inserts (with or without a Matrigel coating for invasion and migration assays, respectively) are placed in a 24-well plate.

-

Cell Seeding: Prostate cancer cells, pre-treated with this compound or vehicle, are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

-

Incubation: The plate is incubated to allow for cell migration or invasion through the porous membrane of the insert.

-

Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification: The number of migrated/invaded cells is counted under a microscope.

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Cells treated with this compound or vehicle are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Akt, p-Akt).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-